![molecular formula C21H20F3N3OS B2527879 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 296798-05-5](/img/structure/B2527879.png)
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a cycloocta[b]pyridine core substituted with a cyano group at position 3, a sulfanyl-linked acetamide moiety at position 2, and an N-bound 3-(trifluoromethyl)phenyl group. This review focuses on comparing this compound with structurally and functionally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Propriétés
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c22-21(23,24)16-7-5-8-17(11-16)26-19(28)13-29-20-15(12-25)10-14-6-3-1-2-4-9-18(14)27-20/h5,7-8,10-11H,1-4,6,9,13H2,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBILJVESABRAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
It features a trifluoromethyl group attached to a phenyl ring and a sulfanyl moiety linked to a cyano-substituted hexahydrocyclooctapyridine .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The sulfanyl group may facilitate binding to enzyme active sites, potentially inhibiting their activity.
- Receptors : The trifluoromethyl group enhances binding affinity to specific receptors involved in signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus were reported as low as 0.5 µg/mL .
- Compounds with similar structures showed efficacy against drug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Research indicates that compounds similar to this compound may have anticancer effects. A study highlighted the identification of novel anticancer agents through screening drug libraries on multicellular spheroids .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that compounds with the trifluoromethyl substitution effectively reduced biofilm formation in S. aureus and Enterococcus faecalis. The Minimum Biofilm Eradication Concentration (MBEC) values were notably low (as low as 1 µg/mL), indicating potent antibiofilm activity .
- Anticancer Screening : In a screening process for anticancer activity, derivatives similar in structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Research Findings Summary
Comparaison Avec Des Composés Similaires
Key Structural Analogues:
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (PubChem CID: 618077-46-6) : Shares the 3-cyano-pyridine core and sulfanyl-acetamide linker. Differences:
- Substitutes the hexahydrocycloocta[b]pyridine with a simpler 4-(trifluoromethyl)pyridine .
- Replaces the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl group.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618415-13-7) :
- Retains the sulfanyl-acetamide backbone.
- Differences:
- Replaces the pyridine core with a 1,2,4-triazole ring.
- Introduces a chloro-fluorophenyl substituent.
Rapa analogs (referenced in NMR studies) :
- Exhibit similar macrocyclic frameworks but lack the sulfanyl-acetamide side chain.
- Modifications in regions A (positions 39–44) and B (positions 29–36) alter electronic environments, as evidenced by NMR chemical shift disparities.
Physicochemical Properties
Lumping Strategy and Property Trends :
Compounds with shared functional groups (e.g., sulfanyl-acetamide, cyano, trifluoromethyl) often exhibit similar solubility, logP, and metabolic stability. However, structural variations significantly impact these properties:
*Values inferred from substituent effects:
Kinase Inhibition and Binding Affinity:
- The hexahydrocycloocta[b]pyridine core in the target compound likely enhances binding to hydrophobic kinase pockets compared to simpler pyridine or triazole analogs .
- The 3-(trifluoromethyl)phenyl group may strengthen π-π stacking interactions versus 4-methoxyphenyl (618077-46-6), which relies on hydrogen bonding .
- Sulfanyl-acetamide linkers in all analogs suggest a conserved mechanism of covalent or non-covalent target engagement.
Pharmacokinetics and Metabolic Stability
- Target Compound : The macrocyclic structure and trifluoromethyl group likely slow hepatic clearance, as seen in solvated DMSO analogs (e.g., molecular weight ~693.53 in ) .
- 618077-46-6 : The 4-methoxyphenyl group may undergo rapid demethylation, reducing half-life compared to the trifluoromethyl variant .
- Triazole-based analogs (e.g., 618415-13-7) are prone to oxidative metabolism due to the triazole ring’s electron-rich nature .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires stepwise evaluation of reaction conditions. For example:
- Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) can enhance intermediate formation .
- Reduction steps using iron powder in acidic media (HCl/ethanol) should be monitored via TLC to avoid over-reduction .
- Condensation reactions benefit from coupling agents like HATU or EDCI, which stabilize reactive intermediates and reduce side products .
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is essential:
- NMR (¹H/¹³C): Assign peaks to confirm the cyclo-octa[b]pyridine core, sulfanyl linkage, and trifluoromethylphenyl group. For example, the CF₃ group shows a distinct singlet at ~120 ppm in ¹³C NMR .
- IR Spectroscopy: Validate the cyano group (C≡N stretch at ~2200 cm⁻¹) and acetamide carbonyl (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Ensure molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₁H₂₀F₃N₃OS requires exact mass 443.13) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays: Use cell lines with consistent expression of target receptors (e.g., kinase inhibition assays in HEK293 cells) .
- Metabolite Profiling: Identify degradation products via LC-MS to rule out off-target effects .
- Structural Analog Comparison: Test derivatives (e.g., replacing trifluoromethylphenyl with methoxyphenyl) to isolate pharmacophore contributions .
Advanced: What computational approaches are effective for predicting this compound’s binding affinity to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of cyclin-dependent kinases (CDKs) to model interactions. Key residues (e.g., hinge region Lys33) should show hydrogen bonding with the acetamide group .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational changes. Analyze RMSD values (<2 Å indicates stable binding) .
- Free Energy Calculations (MM-PBSA): Estimate ΔG binding to prioritize derivatives for synthesis .
Basic: What are the key stability challenges for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity: Store solutions in amber vials to prevent photodegradation of the sulfanyl group .
- pH Stability: Avoid strongly basic conditions (>pH 9), which hydrolyze the acetamide moiety. Buffers like PBS (pH 7.4) are optimal for biological assays .
- Thermal Degradation: DSC analysis shows decomposition above 150°C; lyophilize for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications: Replace the cyclo-octa[b]pyridine with a thieno[3,2-d]pyrimidine to enhance π-π stacking with hydrophobic pockets .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve binding to ATP-binding sites .
- Linker Optimization: Shorten the sulfanyl-acetamide spacer to reduce conformational flexibility and improve target engagement .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity: Use HepG2 cells with ALT/AST release assays after 24-hour exposure .
- Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ <10 μM indicates risk) .
- Cytotoxicity: Compare IC₅₀ values in cancer (MCF-7) vs. normal (HEK293) cell lines to assess selectivity .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200 nm size via emulsion-diffusion) to enhance bioavailability .
- Salt Formation: Convert the free base to a hydrochloride salt, improving water solubility by >50-fold .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 443→325 for quantification .
- Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) removes interferents from plasma .
- Validation: Follow FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>80%) .
Advanced: What strategies can elucidate the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites via UPLC-QTOF .
- CYP Inhibition Assays: Use fluorescent substrates (e.g., CYP3A4: midazolam) to identify enzyme interactions .
- In Vivo Profiling: Administer radiolabeled compound (¹⁴C) to rats and analyze urine/fecal extracts for phase II conjugates (e.g., glucuronides) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.